Structural Dynamics and Synthetic Utility of Tetrahydropyran-4-yl Glycine Ethyl Ester
Structural Dynamics and Synthetic Utility of Tetrahydropyran-4-yl Glycine Ethyl Ester
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Strategic Bioisostere
In modern drug discovery, the modulation of physicochemical properties without altering ligand-binding efficacy is a paramount challenge. Tetrahydropyran-4-yl glycine ethyl ester (CAS: 646055-93-8) represents a high-value chiral building block that addresses this specific need.
Structurally, it is an
Molecular Architecture & Physicochemical Profiling
Structural Analysis
The molecule consists of a glycine backbone
-
Core Scaffold: Glycine (2-aminoacetic acid).
-
Side Chain: Tetrahydropyran-4-yl (THP). The THP ring predominantly adopts a chair conformation , minimizing 1,3-diaxial interactions.
-
Stereochemistry: The
-carbon is chiral. While the racemic form is common in early discovery, the - or -enantiomers are critical for peptidomimetics.
Bioisosteric Advantage: THP vs. Cyclohexane
The substitution of cyclohexane with tetrahydropyran is a classic medicinal chemistry tactic.[3]
| Feature | Cyclohexyl-Glycine Analog | Tetrahydropyran-4-yl Glycine Analog | Impact on Drug Design |
| Lipophilicity (cLogP) | High (~2.5 - 3.0) | Moderate (~0.9 - 1.5) | Improved water solubility; reduced non-specific binding. |
| H-Bonding | None | H-Bond Acceptor (Ether O) | Potential for new interactions with solvent or protein targets. |
| Metabolic Stability | Prone to CYP450 oxidation | Reduced oxidative liability | The ether oxygen deactivates the adjacent carbons toward oxidation. |
| Conformation | Rigid Chair | Rigid Chair | Preserves the 3D spatial arrangement of the pharmacophore.[4] |
Visualization of Structural Logic
The following diagram illustrates the structural connectivity and the bioisosteric relationship.
Figure 1: Structural relationship between the ketone precursor, the target amino ester, and its carbocyclic analog.
Synthetic Methodology: The Bucherer-Bergs Route[4][5][6]
While the Strecker synthesis is a theoretical option, it is often suboptimal for cyclic ketones due to difficult hydrolysis of the intermediate aminonitrile. The Bucherer-Bergs reaction is the industry-standard protocol for synthesizing sterically hindered amino acids like tetrahydropyran-4-yl glycine.
Reaction Pathway[5]
-
Hydantoin Formation: Reaction of tetrahydro-4H-pyran-4-one with ammonium carbonate and potassium cyanide.[4]
-
Hydrolysis: Ring opening of the spiro-hydantoin using barium hydroxide or sodium hydroxide to yield the free amino acid.
-
Esterification: Acid-catalyzed esterification with ethanol to yield the final ethyl ester.
Detailed Experimental Protocol
Note: Cyanide salts are lethal. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Step 1: Synthesis of Spiro-hydantoin
Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),
-
Dissolve tetrahydro-4H-pyran-4-one in 50% aqueous ethanol.
-
Heat the mixture to 60°C for 12–18 hours . A white precipitate (the hydantoin) typically forms.
-
Cool to
, filter the solid, and wash with cold water to remove excess cyanide. -
Validation: IR spectrum should show characteristic carbonyl bands at ~1720 and 1770 cm⁻¹.
Step 2: Hydrolysis to Amino Acid
Reagents: Spiro-hydantoin (1.0 eq),
-
Suspend the hydantoin in water containing barium hydroxide.
-
Reflux at 100°C for 24–48 hours (high temperature is required to break the robust hydantoin ring).
-
Cool and add dilute
to precipitate barium as . -
Filter off the
. The filtrate contains the free amino acid. -
Concentrate the filtrate to dryness.
Step 3: Esterification
Reagents: Crude Amino Acid, Thionyl Chloride (
-
Suspend the crude amino acid in absolute ethanol at
. -
Dropwise add thionyl chloride (2.0 eq). Caution: Exothermic reaction evolving
and gas. -
Reflux for 4 hours .
-
Concentrate in vacuo to remove solvent and excess reagents.
-
Partition between Ethyl Acetate and saturated
(to neutralize the HCl salt if the free base is desired, otherwise isolate as HCl salt). -
Dry organic layer over
and concentrate.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway from the ketone precursor to the ethyl ester.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
The THP ring protons present a distinct pattern differing from cyclohexane.
-
4.20 ppm (q, 2H): Ethyl ester
. - 3.90–4.00 ppm (m, 2H): Equatorial protons adjacent to Oxygen in THP ring.
- 3.30–3.40 ppm (t, 2H): Axial protons adjacent to Oxygen in THP ring.
-
3.35 ppm (d, 1H):
-proton of the glycine moiety. - 2.00–1.30 ppm (m, 5H): Remaining THP ring protons and the methine bridge.
-
1.28 ppm (t, 3H): Ethyl ester terminal
.
Mass Spectrometry (LC-MS)
-
Molecular Formula:
-
Molecular Weight: 187.24 g/mol [1]
-
Observed Ion:
-
Fragmentation: Loss of ethyl group (
) or ester cleavage is common.
Applications in Drug Design[3][8][9]
Peptidomimetics
Tetrahydropyran-4-yl glycine is frequently used to replace Leucine or Phenylalanine in peptide chains to increase polarity. It is particularly effective in protease inhibitors (e.g., Cathepsin K or S inhibitors) where the P2 or P3 pocket requires steric bulk but tolerates polarity.
Resolution of Enantiomers
For high-affinity drugs, the racemic ester synthesized above must be resolved.
-
Enzymatic Resolution: Amano Lipase PS or Alcalase can selectively hydrolyze the
-ester, leaving the -ester intact. -
Chiral HPLC: Separation using polysaccharide-based columns (e.g., Chiralpak AD-H).
References
-
ChemicalBook. (2025). Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate Properties and CAS 646055-93-8.
-
BenchChem. (2025). Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Bucherer-Bergs Protocols.
-
PharmaBlock. (2023).[7] Tetrahydropyrans in Drug Discovery: Bioisostere of Cyclohexane.
-
National Institutes of Health (NIH). (2005). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores. Journal of Organic Chemistry.
-
MedChemExpress. (2024). (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Product Information.
Sources
- 1. ethyl 2-aMino-2-(tetrahydro-2H-pyran-4-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 2. D-4'-TETRAHYDROPYRANYLGLYCINE | 475649-32-2 [chemicalbook.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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